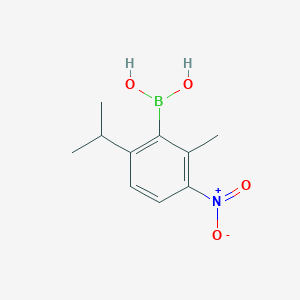
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:
Alkylation: The addition of isopropyl and methyl groups to the benzene ring.
A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Amino derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.
Uniqueness
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .
特性
分子式 |
C10H14BNO4 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3 |
InChIキー |
MMCBSFKXSGLLMZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
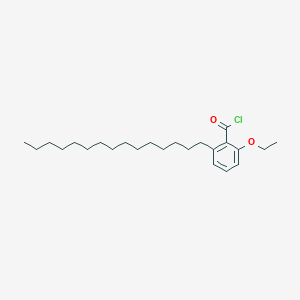
![4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid](/img/structure/B8514530.png)
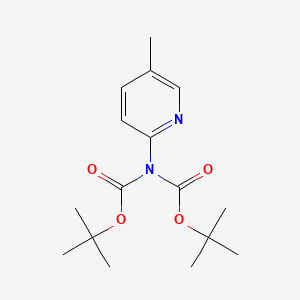
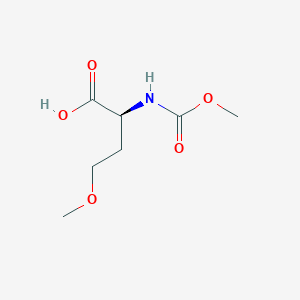
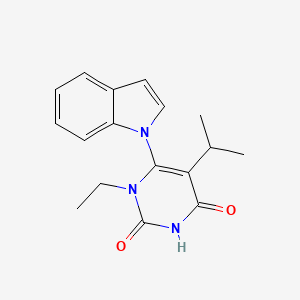
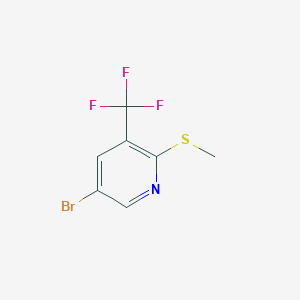
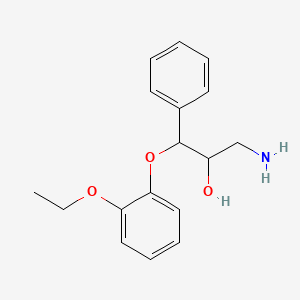
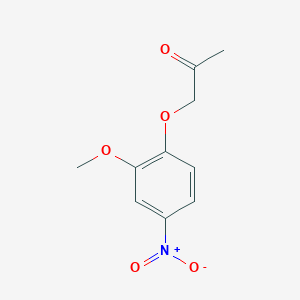
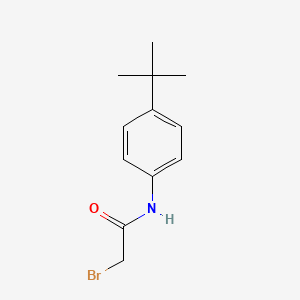
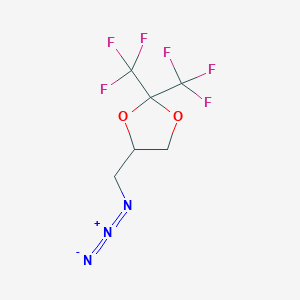
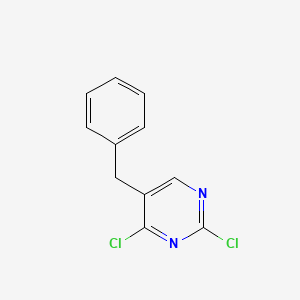
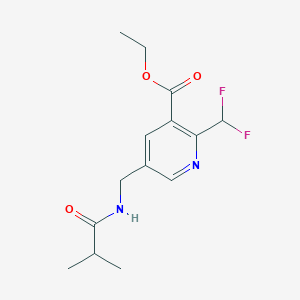
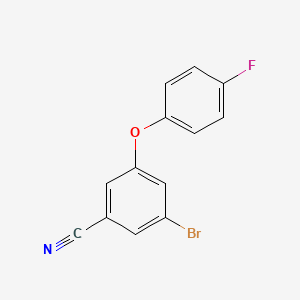
![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)
